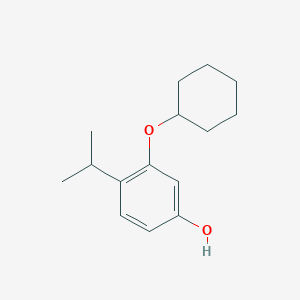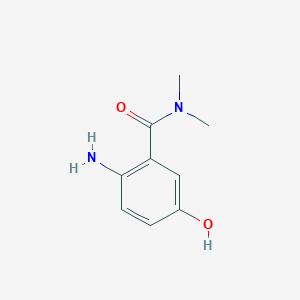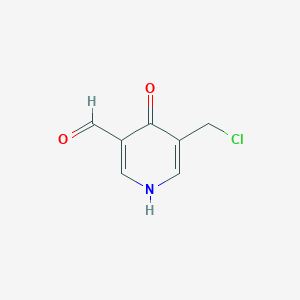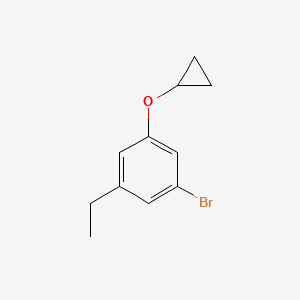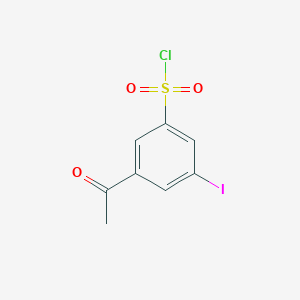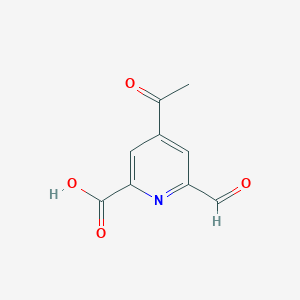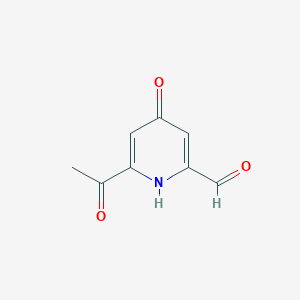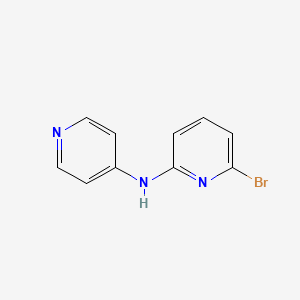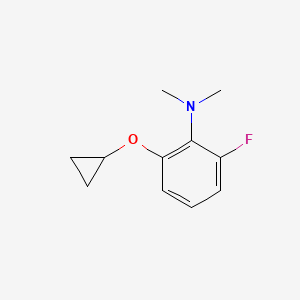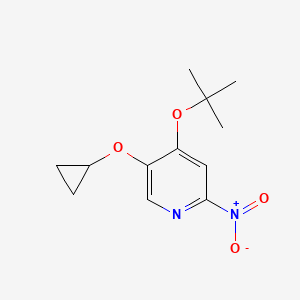
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol This compound is known for its unique structural features, which include a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a pyridine ring
Métodos De Preparación
The synthesis of 4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Análisis De Reacciones Químicas
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Oxidation: The nitro group in the compound can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The tert-butoxy and cyclopropoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could lead to a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine depends on its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The tert-butoxy and cyclopropoxy groups can affect the compound’s lipophilicity and membrane permeability, potentially influencing its bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine can be compared with other similar compounds, such as 2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine and 2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine These compounds share similar structural features but differ in the position of the substituents on the pyridine ring
2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine:
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-9-6-11(14(15)16)13-7-10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
JSUYCAALHFAWOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=NC=C1OC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



